Androstenol

Übersicht

Beschreibung

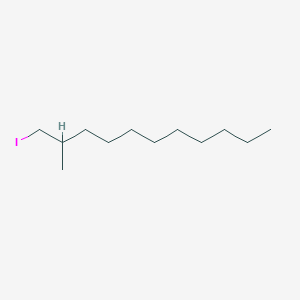

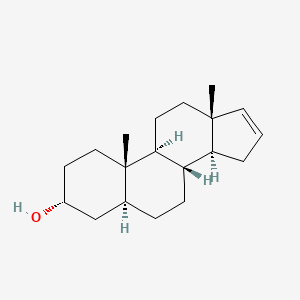

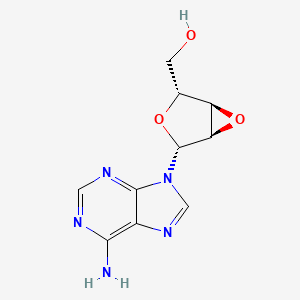

Androstenol: ist ein Steroidpheromon und Neurosteroid, das bei Menschen und anderen Säugetieren vorkommt, insbesondere bei Schweinen. Es gehört zur Klasse der 16-Androstene und ist bekannt für seinen charakteristischen moschusartigen Geruch. This compound wird im Speichel männlicher Schweine produziert und findet sich auch in schwarzen Trüffeln. Es spielt eine Rolle in der Pheromonsignalisierung und wurde auf seine Auswirkungen auf das menschliche Verhalten und die Physiologie untersucht .

Wirkmechanismus

Target of Action

Androstenol, also known as 5α-androst-16-en-3α-ol, is a steroidal pheromone and neurosteroid found in humans and other mammals . It primarily targets the GABA A receptors , which are a group of receptor sites responsive to the neurotransmitter gamma-aminobutyric acid (GABA). These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a potent positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at these receptors, leading to an increase in the flow of chloride ions into the neuron. This results in a hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .

Biochemical Pathways

This compound is biosynthesized in the testes and possibly in the adrenal glands and ovaries . The biosynthesis involves several steps:

- Pregnenolone is metabolized into androstadienol by the 16-ene-synthetase activity of CYP17A1 .

- Androstadienol is then sequentially converted into this compound by 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase . This pathway is analogous to the biosynthesis of 3α-androstanediol from dehydroepiandrosterone (DHEA) .

Pharmacokinetics

It is known that considerable amounts of this compound are present in human urine, and it is also present in the blood plasma and saliva of humans and pigs . Due to its ability to cross the blood-brain barrier, this compound is likely present in the central nervous system as well .

Result of Action

The modulation of GABA A receptors by this compound can lead to various effects at the molecular and cellular level. It has been proposed that this action may mediate the pheromone effects of this compound . This could potentially influence behavior, although the specific effects can vary widely depending on the context and individual.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the environment, such as food components and contaminants, can modulate the activities of this compound . Furthermore, the biosynthesis and action of this compound may be influenced by factors such as diet, stress, and hormonal status.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Androstenol kann durch eine Reihe von enzymatischen Reaktionen ausgehend von Pregnenolon synthetisiert werden. Die wichtigsten Schritte beinhalten die Umwandlung von Pregnenolon zu Androstadienol durch die 16-En-Synthetase-Aktivität von CYP17A1, gefolgt von der sequentiellen Umwandlung zu this compound über 3β-Hydroxysteroid-Dehydrogenase, 5α-Reduktase und 3α-Hydroxysteroid-Dehydrogenase .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann biotechnologische Verfahren mit mikrobiellen Stämmen umfassen, die in der Lage sind, Phytosterole in steroidale Verbindungen umzuwandeln. Diese Verfahren nutzen die enzymatischen Pfade, die in Mikroorganismen vorhanden sind, um eine effiziente Umwandlung zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Androstenon oxidiert werden.

Reduktion: Die Reduktion von Androstenon zurück zu this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Wichtigste gebildete Produkte:

Oxidation: Androstenon

Reduktion: Androstandiol

Substitution: Verschiedene funktionalisierte Derivate, abhängig von den eingeführten Substituenten.

Analyse Chemischer Reaktionen

Types of Reactions: Androstenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to androstenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of androstenone back to this compound can be achieved using reducing agents like sodium borohydride.

Major Products Formed:

Oxidation: Androstenone

Reduction: Androstanediol

Substitution: Various functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemie: Androstenol wird als Modellverbindung in Studien zu Steroidpheromonen und deren Synthesewegen verwendet. Es dient als Referenz für das Verständnis des chemischen Verhaltens von 16-Androstenen .

Biologie: In der biologischen Forschung wird this compound auf seine Rolle in der Pheromonsignalisierung und seine Auswirkungen auf das Tierverhalten untersucht. Es wurde gezeigt, dass es das Paarungsverhalten und die sozialen Interaktionen bei verschiedenen Arten beeinflusst .

Medizin: Die möglichen therapeutischen Anwendungen von this compound werden untersucht, insbesondere seine Auswirkungen auf das zentrale Nervensystem. Es wirkt als positiver allosterischer Modulator des GABA A-Rezeptors, was Auswirkungen auf Angst- und Stimmungsstörungen haben könnte .

Industrie: In der Duftstoffindustrie wird this compound aufgrund seines moschusartigen Geruchs als Bestandteil von Parfüms und Kölnischwasser verwendet. Es wird auch auf seinen möglichen Einsatz in der Schädlingsbekämpfung untersucht, indem seine Pheromoneneigenschaften genutzt werden .

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wirkung als positiver allosterischer Modulator des GABA A-Rezeptors. Diese Modulation verstärkt die inhibitorischen Wirkungen von GABA, was zu anxiolytischen und sedativen Wirkungen führt. Es wird vermutet, dass die Pheromonwirkung der Verbindung durch die Wechselwirkung mit olfaktorischen Rezeptoren vermittelt wird, die wiederum bestimmte neuronale Pfade aktivieren, die an sozialen und reproduktiven Verhaltensweisen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Androstenon: Ein weiteres 16-Androsten-Steroidpheromon mit einer ähnlichen Struktur, das sich jedoch in der Position der Hydroxylgruppe unterscheidet.

Androstadienon: Eine verwandte Verbindung, die für ihre Auswirkungen auf die Stimmung und physiologische Reaktionen beim Menschen bekannt ist.

Androsteron: Ein Metabolit von Androstenedion mit ähnlichen Pheromoneneigenschaften.

Einzigartigkeit: Androstenol ist einzigartig in seiner doppelten Rolle als Pheromon und Neurosteroid. Seine Fähigkeit, den GABA A-Rezeptor zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nicht die gleichen neuroaktiven Eigenschaften aufweisen .

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXMNNRSSQZJP-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075394 | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1153-51-1, 7148-51-8 | |

| Record name | 5α-Androst-16-en-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5alpha)-Androst-16-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Androstene-3-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1153-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K9VAM062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.75 °C | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)